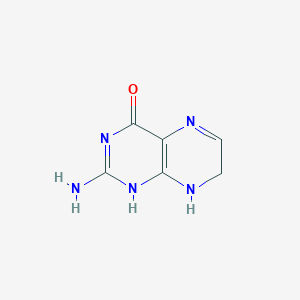

7,8-Dihydroptérine

Vue d'ensemble

Description

7,8-Dihydropterin is an organic compound belonging to the class of pteridines and derivatives. It is a key intermediate in the biosynthesis of tetrahydrobiopterin, an essential cofactor in various enzymatic reactions, particularly in the metabolism of amino acids and neurotransmitters. This compound plays a significant role in biological systems and has been the subject of extensive research due to its involvement in critical biochemical pathways.

Applications De Recherche Scientifique

7,8-Dihydropterin has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various pteridine derivatives, which are important in the study of enzyme mechanisms and drug development.

Biology: The compound is crucial in the study of folate metabolism and its role in cellular processes.

Medicine: Research on 7,8-Dihydropterin contributes to understanding diseases related to folate metabolism, such as certain types of anemia and neurological disorders.

Industry: It is used in the production of pharmaceuticals and as a biochemical reagent in various industrial processes.

Mécanisme D'action

Target of Action

The primary target of 7,8-Dihydropterin is the enzyme Dihydroneopterin aldolase (DHNA) . This enzyme is found in various organisms, including Staphylococcus aureus .

Mode of Action

7,8-Dihydropterin acts as an inhibitor of DHNA . DHNA catalyzes the conversion of 7,8-Dihydropterin to 6-hydroxymethyl-7,8-dihydropterin and glycolaldehyde . By inhibiting this enzyme, 7,8-Dihydropterin disrupts the normal function of DHNA and alters the biochemical reactions it is involved in .

Biochemical Pathways

7,8-Dihydropterin is involved in the de novo synthesis of folic acid from guanosine triphosphate . This pathway involves several enzymes, including dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), which have been used as drug targets for antibacterial chemotherapy . By inhibiting DHNA, 7,8-Dihydropterin affects the production of 6-hydroxymethyl-7,8-dihydropterin, a key intermediate in this pathway .

Pharmacokinetics

It is known that 7,8-dihydropterin is a small molecule, which suggests it may be readily absorbed and distributed in the body .

Result of Action

The inhibition of DHNA by 7,8-Dihydropterin results in the disruption of the de novo synthesis of folic acid . This can lead to a decrease in the levels of folic acid, a crucial cofactor in the biosynthesis of purines, pyrimidines, and amino acids . The exact molecular and cellular effects of this disruption depend on the specific biological context.

Analyse Biochimique

Biochemical Properties

7,8-Dihydropterin interacts with several enzymes, proteins, and other biomolecules. For instance, it is an inhibitor of the enzyme dihydroneopterin aldolase (DHNA), which catalyzes the conversion of 7,8-Dihydrobiopterin to 6-hydroxymethyl-7,8-dihydropterin and glycolaldehyde . In the folate biosynthesis pathway, the 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) and dihydropteroate synthase (DHPS) enzymes catalyze sequential metabolic reactions involving 7,8-Dihydropterin .

Cellular Effects

7,8-Dihydropterin has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been suggested that 7,8-Dihydropterin may accumulate as a result of dihydropteridine reductase (DHPR) inhibition or deficiency, or following oxidative metabolism of tetrahydrofolates .

Molecular Mechanism

The molecular mechanism of 7,8-Dihydropterin involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it inhibits the enzyme DHNA . Furthermore, in the folate biosynthesis pathway, it is involved in reactions catalyzed by the enzymes HPPK and DHPS .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7,8-Dihydropterin change over time. For instance, at 37°C, the 7,8-Dihydropterin content rapidly decreases with a corresponding increase in 7,8-dihydroxanthopterin . The addition of dithioerythritol to a 7,8-Dihydropterin solution prevents 6-hydroxy-5,6,7,8-tetrahydropterin oxidation, resulting in a stable solution consisting predominantly of 7,8-Dihydropterin .

Metabolic Pathways

7,8-Dihydropterin is involved in the folate biosynthesis pathway . It interacts with enzymes such as HPPK and DHPS . The metabolic pathways involving 7,8-Dihydropterin also include effects on metabolic flux or metabolite levels.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydropterin typically involves the reduction of pterin derivatives. One common method is the catalytic hydrogenation of pterin in the presence of a suitable catalyst such as palladium on carbon. The reaction is usually carried out under mild conditions, with hydrogen gas at atmospheric pressure and room temperature.

Industrial Production Methods: Industrial production of 7,8-Dihydropterin often employs similar reduction techniques but on a larger scale. The process may involve continuous flow reactors to ensure efficient hydrogenation and high yield. The purity of the final product is crucial, and purification steps such as recrystallization or chromatography are employed to achieve the desired quality.

Analyse Des Réactions Chimiques

Types of Reactions: 7,8-Dihydropterin undergoes various chemical reactions, including:

Oxidation: It can be oxidized back to pterin using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Further reduction can lead to the formation of tetrahydropterin derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pteridine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Hydrogen gas, palladium on carbon.

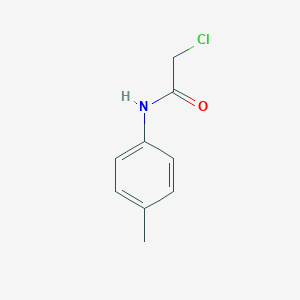

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Pterin.

Reduction: Tetrahydropterin derivatives.

Substitution: Substituted pteridines with various functional groups.

Comparaison Avec Des Composés Similaires

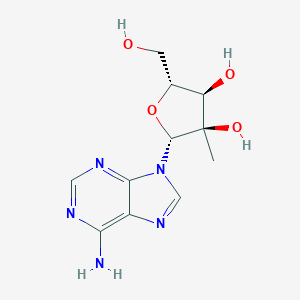

Pterin: The oxidized form of 7,8-Dihydropterin, involved in similar biochemical pathways.

Tetrahydrobiopterin: The fully reduced form, a crucial cofactor in neurotransmitter synthesis.

Dihydroneopterin: Another intermediate in the biosynthesis of tetrahydrobiopterin, involved in immune response regulation.

Uniqueness: 7,8-Dihydropterin is unique due to its specific role as an intermediate in the biosynthesis of tetrahydrobiopterin. Unlike its oxidized or fully reduced forms, it serves as a critical link in the metabolic pathway, ensuring the proper functioning of enzymes involved in neurotransmitter synthesis and other essential biochemical processes.

Propriétés

IUPAC Name |

2-amino-7,8-dihydro-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O/c7-6-10-4-3(5(12)11-6)8-1-2-9-4/h1H,2H2,(H4,7,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZWKVIXSKSCFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=NC2=C(N1)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70170466 | |

| Record name | 7,8-Dihydropterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17838-80-1 | |

| Record name | 7,8-Dihydropterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017838801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,8-Dihydropterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B103441.png)

![5-(Diphenylmethylene)-5H-dibenzo[a,d]cycloheptene](/img/structure/B103449.png)

![4-[(Dimethylamino)methyl]benzoic acid](/img/structure/B103454.png)